molecular formula C24H51OPS3 B574897 S,S,S-Tris(2-ethylhexyl)phosphorotrithioate CAS No. 181629-03-8

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate

Cat. No.: B574897
CAS No.: 181629-03-8
M. Wt: 482.825
InChI Key: ZYMYBLYKQDZTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S,S,S-Tris(2-ethylhexyl)phosphorotrithioate: is a phosphorus-containing compound known for its high selectivity towards inorganic cations. It is commonly used as a solvent mediator in various applications, including the construction of mexiletine-sensitive and serotonin-selective membrane electrodes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S,S-Tris(2-ethylhexyl)phosphorotrithioate typically involves the reaction of phosphorus trichloride with 2-ethylhexanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: S,S,S-Tris(2-ethylhexyl)phosphorotrithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphoryl group and the sulfur atoms in the compound .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while reduction can produce phosphines .

Comparison with Similar Compounds

Uniqueness: S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is unique due to its high selectivity towards inorganic cations and its effectiveness as a solvent mediator in constructing ion-selective electrodes.

Properties

IUPAC Name

3-[bis(2-ethylhexylsulfanyl)phosphorylsulfanylmethyl]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51OPS3/c1-7-13-16-22(10-4)19-27-26(25,28-20-23(11-5)17-14-8-2)29-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMYBLYKQDZTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CSP(=O)(SCC(CC)CCCC)SCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51OPS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746777
Record name S,S,S-Tris(2-ethylhexyl) phosphorotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181629-03-8
Record name S,S,S-Tris(2-ethylhexyl) phosphorotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S,S,S-Tris(2-ethylhexyl)phosphorotrithioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the role of S,S,S-Tris(2-ethylhexyl) phosphorotrithioate in membrane electrodes?

A1: S,S,S-Tris(2-ethylhexyl) phosphorotrithioate acts as a solvent mediator in membrane electrodes. [, ] This means it helps facilitate the selective transport of target ions across the membrane, ultimately contributing to the electrode's ability to detect and measure specific substances. Both studies demonstrate its effectiveness in developing electrodes sensitive to mexiletine [] and serotonin [], respectively.

Q2: How does the choice of S,S,S-Tris(2-ethylhexyl) phosphorotrithioate as a solvent mediator impact the performance of the membrane electrode?

A2: While the provided abstracts don't delve into specific performance metrics, the fact that S,S,S-Tris(2-ethylhexyl) phosphorotrithioate enabled the creation of functional mexiletine- and serotonin-sensitive electrodes suggests it possesses desirable properties for this application. [, ] These properties might include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.